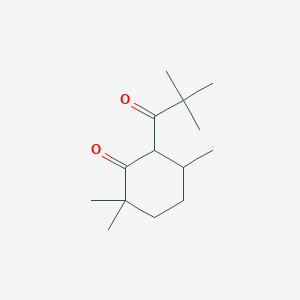
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- is a chemical compound with the molecular formula C13H22O2. It is also known by its synonym, 2,2-Dimethyl-6-pivaloylcyclohexan-1-one . This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a pivaloyl group and multiple methyl groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- typically involves the reaction of cyclohexanone with pivaloyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pivaloyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects on cellular pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog without the pivaloyl and additional methyl groups.
2,2-Dimethylcyclohexanone: Lacks the pivaloyl group but has similar methyl substitutions.
Pivaloylcyclohexanone: Contains the pivaloyl group but lacks additional methyl groups.
Uniqueness
Cyclohexanone, 6-(2,2-dimethyl-1-oxopropyl)-2,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for unique reactivity and interactions in chemical and biological systems, making it valuable for various applications .
Propiedades
Número CAS |
834900-51-5 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
6-(2,2-dimethylpropanoyl)-2,2,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C14H24O2/c1-9-7-8-14(5,6)12(16)10(9)11(15)13(2,3)4/h9-10H,7-8H2,1-6H3 |
Clave InChI |
MQWYLBRSVPXGRY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=O)C1C(=O)C(C)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


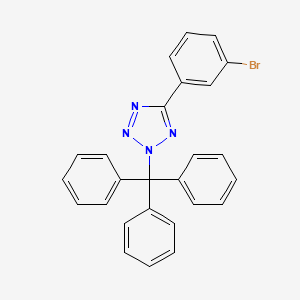
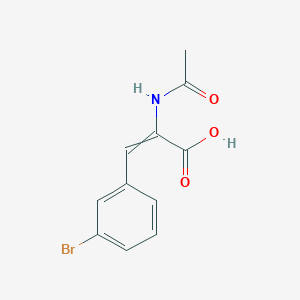
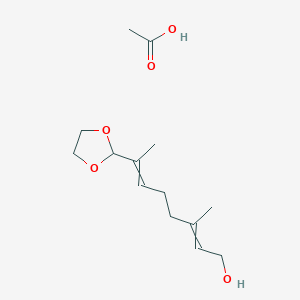
![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)

![N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide](/img/structure/B12552233.png)
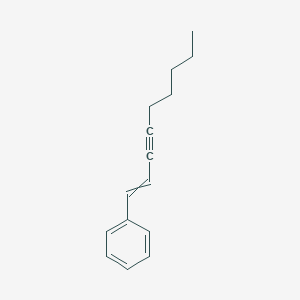
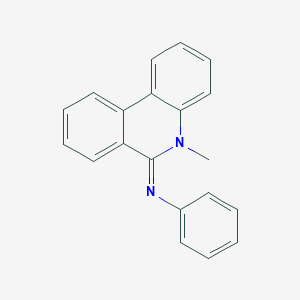
![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

